molecular formula C12H12N2O2 B3100903 4-Methyl-N-(5-methyloxazol-2-yl)benzamide CAS No. 137935-60-5

4-Methyl-N-(5-methyloxazol-2-yl)benzamide

Cat. No.: B3100903
CAS No.: 137935-60-5
M. Wt: 216.24 g/mol
InChI Key: TWEPKJWGWYUYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(5-methyloxazol-2-yl)benzamide is a chemical compound with the molecular formula C12H12N2O2 It is a benzamide derivative, characterized by the presence of a methyl group at the 4-position of the benzamide ring and a 5-methyloxazol-2-yl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 5-methyloxazole-2-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-methylbenzoic acid and 5-methyloxazole-2-amine.

    Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).

    Procedure: The 4-methylbenzoic acid is first activated by the coupling agent, followed by the addition of 5-methyloxazole-2-amine. The reaction mixture is stirred at room temperature for several hours until the formation of the product is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(5-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The benzamide and oxazole rings can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.

Scientific Research Applications

4-Methyl-N-(5-methyloxazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biological processes.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzimidazol-2yl Benzamide: This compound is similar in structure but contains a benzimidazole ring instead of an oxazole ring.

    2,3-Dimethoxy Benzamide: This compound has methoxy groups at the 2 and 3 positions of the benzamide ring.

    3-Acetoxy-2-Methyl Benzamide: This compound features an acetoxy group at the 3 position and a methyl group at the 2 position of the benzamide ring.

Uniqueness

4-Methyl-N-(5-methyloxazol-2-yl)benzamide is unique due to the presence of both a methyl group and a methyloxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

4-methyl-N-(5-methyl-1,3-oxazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)11(15)14-12-13-7-9(2)16-12/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEPKJWGWYUYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-N-(5-methyloxazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-N-(5-methyloxazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-Methyl-N-(5-methyloxazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-Methyl-N-(5-methyloxazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-Methyl-N-(5-methyloxazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-Methyl-N-(5-methyloxazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.